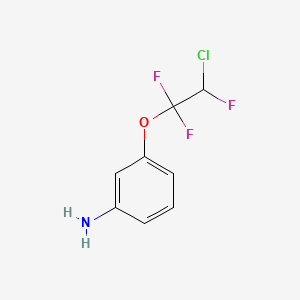![molecular formula C9H10N2O3 B6257479 2-[3-(carbamoylamino)phenyl]acetic acid CAS No. 1464913-88-9](/img/new.no-structure.jpg)
2-[3-(carbamoylamino)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-[3-(carbamoylamino)phenyl]acetic acid typically involves the reaction of 3-nitrobenzoyl chloride with glycine, followed by reduction and subsequent carbamoylation . The reaction conditions often include the use of a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
2-[3-(carbamoylamino)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like iron powder for reduction. Major products formed from these reactions include substituted aromatic compounds and reduced amines .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to certain bioactive molecules.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(carbamoylamino)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-[3-(carbamoylamino)phenyl]acetic acid can be compared with similar compounds such as:
2-[3-(aminomethyl)phenyl]acetic acid: This compound has an amine group instead of a carbamoyl group, leading to different chemical reactivity and biological activity.
2-[3-(hydroxymethyl)phenyl]acetic acid: The hydroxyl group in this compound can form stronger hydrogen bonds compared to the carbamoyl group, affecting its interactions with biological targets.
2-[3-(methylamino)phenyl]acetic acid: The presence of a methylamino group can influence the compound’s solubility and pharmacokinetic properties.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the phenylacetic acid scaffold .
Properties
CAS No. |
1464913-88-9 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-[3-(carbamoylamino)phenyl]acetic acid |
InChI |
InChI=1S/C9H10N2O3/c10-9(14)11-7-3-1-2-6(4-7)5-8(12)13/h1-4H,5H2,(H,12,13)(H3,10,11,14) |
InChI Key |
KSCPFRAZOFYVCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)N)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



